N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide
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Description
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.
Scientific Research Applications
Supramolecular Packing Motifs
The compound has been investigated for its ability to form novel supramolecular packing motifs. For instance, Lightfoot et al. (1999) explored the structure of a related compound, which consists of aryl rings self-assembled into a π-stack surrounded by a triple helical network of hydrogen bonds. This study suggests a new mode of organization for columnar liquid crystals, highlighting the compound's potential in material science and nanotechnology applications (Lightfoot, Mair, Pritchard, & Warren, 1999).
Enantioselective Synthesis
The compound's derivatives have been utilized in enantioselective synthesis processes. Calvez et al. (1998) discussed the preparation of N-methoxy-N-methylamide derived from (S)-methylpyroglutamate, leading to the synthesis of piperidine derivatives. This work contributes to the field of organic synthesis, providing insights into the creation of chiral compounds with potential pharmacological applications (Calvez, Chiaroni, & Langlois, 1998).
Corrosion Inhibition
In the context of corrosion inhibition, Mishra et al. (2018) demonstrated the effect of substituents on N-Phenyl-benzamide derivatives, including methoxy groups, on the inhibition behavior of mild steel in acidic conditions. This research shows the compound's relevance in materials science, particularly in protecting metals from corrosion, which is vital for industrial applications (Mishra et al., 2018).
Synthesis and Characterization of Piperidine Derivatives
Okitsu et al. (2001) investigated nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines, developing new methods for preparing piperidine derivatives. This study is significant for pharmaceutical research, as piperidine derivatives are common scaffolds in drug discovery (Okitsu, Suzuki, & Kobayashi, 2001).
Antiplasmodial Activities
Hermann et al. (2021) explored N-acylated furazan-3-amine derivatives for their activities against Plasmodium falciparum, revealing structure–activity relationships critical for the development of new antimalarial agents. This research indicates the compound's potential in contributing to global health by addressing malaria, a significant disease burden (Hermann et al., 2021).
properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c1-28-17-12-13(9-10-16(17)25-11-5-4-8-18(25)26)24-19(27)14-6-2-3-7-15(14)20(21,22)23/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMISVIHEQRYQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide |
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